Cas no 5559-22-8 (2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide)
5559-22-8 structure
Product Name:2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide
CAS No:5559-22-8
MF:C16H11F3N4OS2
MW:396.409950494766
CID:1594351
PubChem ID:2088430
Update Time:2025-04-21
2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide
- 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide
- 5559-22-8
- AKOS033940815
- SR-01000055704-1
- Z25404167
- DTXSID40366495
- SR-01000055704
-
- Inchi: 1S/C16H11F3N4OS2/c17-10-6-7-11(14(19)13(10)18)21-12(24)8-25-16-23-22-15(26-16)20-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,22)(H,21,24)
- InChI Key: VDGZDILOFVKTLT-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(NC2C=CC=CC=2)S1)CC(NC1C=CC(=C(C=1F)F)F)=O
Computed Properties
- Exact Mass: 396.03283
- Monoisotopic Mass: 396.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 120Ų
Experimental Properties
- Density: 1.53
- Refractive Index: 1.657
- PSA: 66.91
2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
5559-22-8 (2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk